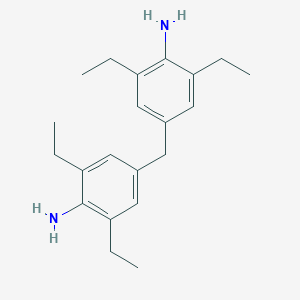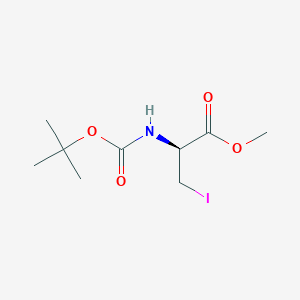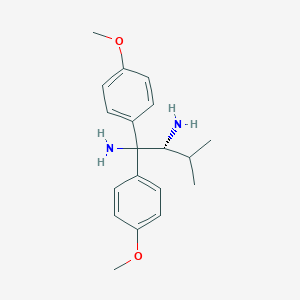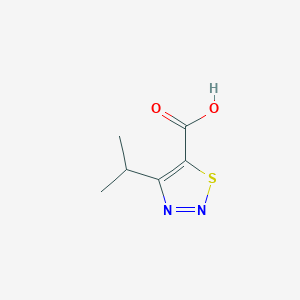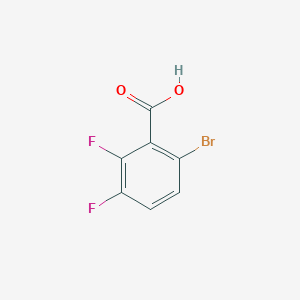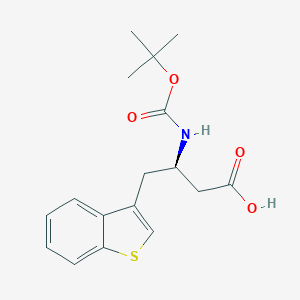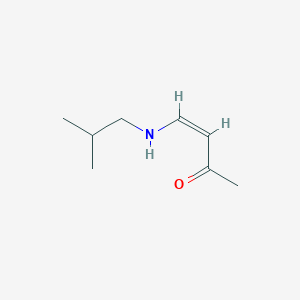
(Z)-4-(2-methylpropylamino)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(2-methylpropylamino)but-3-en-2-one, commonly known as MPAA, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that has been studied for its potential applications in medicinal chemistry.
作用机制
The mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA exerts its anticancer and anti-inflammatory effects by modulating multiple signaling pathways. MPAA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MPAA has also been found to activate the p38 MAPK signaling pathway, which plays a role in the regulation of cell growth and apoptosis.
Biochemical and physiological effects:
MPAA has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be metabolized by the liver and excreted in the urine. MPAA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MPAA has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
实验室实验的优点和局限性
MPAA has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields with high purity. It exhibits low toxicity and has been shown to be metabolized by the liver and excreted in the urine. However, MPAA has some limitations for lab experiments. It is a yellow crystalline solid that is insoluble in water, which can make it difficult to dissolve in some solvents. MPAA also has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
未来方向
MPAA has several potential future directions for research. It has been studied as a potential lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MPAA and to identify its molecular targets. MPAA has also been studied as a potential imaging agent for the detection of cancer cells. Future research could focus on the development of MPAA-based imaging agents for the diagnosis and monitoring of cancer.
合成方法
The synthesis of MPAA involves the condensation of 4-acetyl-2-methylphenol with isobutylamine in the presence of a base such as sodium hydroxide. The resulting product is then subjected to cyclization with acetic anhydride and a catalyst such as sulfuric acid to yield MPAA. This method has been optimized to produce high yields of MPAA with high purity.
科学研究应用
MPAA has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MPAA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MPAA has been studied as a potential lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases.
属性
| 187606-26-4 | |
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC 名称 |
(Z)-4-(2-methylpropylamino)but-3-en-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-9-5-4-8(3)10/h4-5,7,9H,6H2,1-3H3/b5-4- |
InChI 键 |
BXGRIMJZUXKNHA-PLNGDYQASA-N |
手性 SMILES |
CC(C)CN/C=C\C(=O)C |
SMILES |
CC(C)CNC=CC(=O)C |
规范 SMILES |
CC(C)CNC=CC(=O)C |
同义词 |
3-Buten-2-one, 4-[(2-methylpropyl)amino]-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


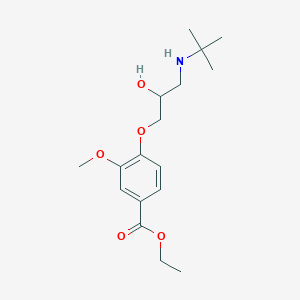
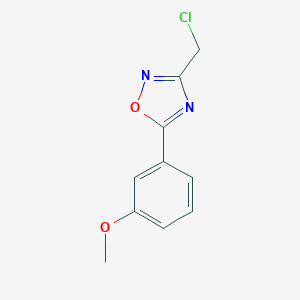
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
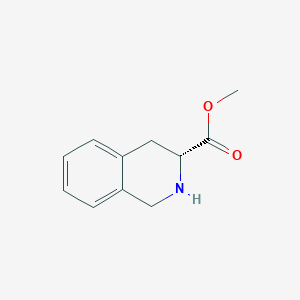
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
